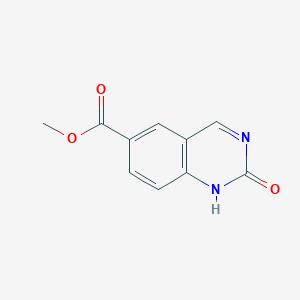

Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate

Description

Properties

IUPAC Name |

methyl 2-oxo-1H-quinazoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-9(13)6-2-3-8-7(4-6)5-11-10(14)12-8/h2-5H,1H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSDYHBZUMPZHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=O)N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Synthetic Methodologies for Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate

The following technical guide details the synthetic architecture for Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate . This guide prioritizes mechanistic clarity, process scalability, and novel catalytic methodologies over generic textbook descriptions.

Strategic Retrosynthesis & Scaffold Analysis

The target molecule, Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate (also referred to as 6-methoxycarbonyl-2(1H)-quinazolinone ), represents a critical pharmacophore in medicinal chemistry, particularly as a precursor for PARP inhibitors and kinase modulators.

Structurally, the molecule features a quinazoline-2-one core with a methyl ester at the C6 position. The "1,2-dihydro" nomenclature indicates the presence of the carbonyl at C2 and a protonated nitrogen at N1, while retaining unsaturation at the C3-C4 bond.

Retrosynthetic Disconnection: To access the 6-substituted core, we must employ a 5-substituted aniline precursor. The two most viable strategic disconnections are:

-

Path A (Condensation): Disconnection of the N3-C2 and N1-C2 bonds leads to a 2-aminobenzaldehyde derivative and a urea equivalent.

-

Path B (Carbonylation): Disconnection of the N3-C2 bond via transition-metal catalysis leads to an o-haloaniline and a CO/ammonia surrogate.

Figure 1: Retrosynthetic analysis identifying the two primary chemical feedstocks.

Route A: The Acid-Catalyzed Cyclocondensation (Scalable)

This route is the "workhorse" method for generating 2(1H)-quinazolinones. It relies on the condensation of an o-aminobenzaldehyde with urea. While classical fusion requires high temperatures (180°C+), the Modified Acid-Catalyzed Solvent Method described here operates at moderate temperatures with higher purity profiles.

Critical Intermediate Synthesis

The specific precursor, Methyl 4-amino-3-formylbenzoate , is not a common commodity chemical and must often be synthesized in situ or in a prior step.

-

Starting Material: Methyl 4-amino-3-iodobenzoate.

-

Protocol: Heck coupling with butyl vinyl ether followed by acid hydrolysis.

-

Why: This avoids the instability issues associated with isolating the free aldehyde.

The Cyclization Protocol

Reaction:

Step-by-Step Methodology:

-

Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-amino-3-formylbenzoate (10.0 mmol, 1.0 eq) and Urea (15.0 mmol, 1.5 eq).

-

Solvent: Add Glacial Acetic Acid (30 mL). Note: Acetic acid acts as both solvent and catalyst, though p-TsOH accelerates the dehydration.

-

Catalyst: Add p-Toluenesulfonic acid monohydrate (0.5 mmol, 5 mol%).

-

Reaction: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor via TLC (95:5 DCM:MeOH). The aldehyde spot (

) should disappear, replaced by a lower fluorescent spot ( -

Workup (Precipitation): Cool the reaction mixture to room temperature. Pour the solution slowly into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a white to off-white solid.

-

Purification: Filter the solid. Wash sequentially with water (

) and cold ethanol (

Mechanism: The reaction proceeds via the formation of a benzylideneurea intermediate (Schiff base), followed by intramolecular nucleophilic attack of the urea nitrogen onto the aromatic ring (unlikely) or, more accurately, nucleophilic attack of the aniline nitrogen onto the urea carbonyl (if urea reacts with aldehyde first) or attack of urea on the aldehyde followed by cyclization.

Figure 2: Mechanistic flow of the acid-catalyzed cyclocondensation.

Route B: Palladium-Catalyzed Carbonylative Cyclization (Novel)

For high-value synthesis where the aldehyde precursor is difficult to access or unstable, the Palladium-Catalyzed Carbonylation of the iodo-precursor is the superior "Novel" route. This method builds the pyrimidinone ring and introduces the carbonyl carbon in a single pot.

The System[1][2][3][4][5][6][7]

-

Substrate: Methyl 4-amino-3-iodobenzoate.

-

Carbonyl Source: Molybdenum Hexacarbonyl [Mo(CO)6] (Solid CO source) or CO gas (balloon).

-

Nitrogen Source: Urea or Ammonia.

-

Catalyst: Pd(OAc)2 / Xantphos.

Detailed Protocol (Mo(CO)6 Method)

This protocol avoids the use of high-pressure CO gas cylinders, increasing safety.

-

Setup: In a glovebox or under Argon stream, charge a pressure tube with Methyl 4-amino-3-iodobenzoate (1.0 mmol), Urea (2.0 mmol), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 eq).

-

CO Source: Add Mo(CO)6 (1.0 eq). Safety: Mo(CO)6 releases CO; handle in a fume hood.

-

Solvent: Add degassed 1,4-Dioxane (5 mL).

-

Reaction: Seal the tube and heat to 100°C for 12 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate, filter through a celite pad to remove Pd black.

-

Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).

Why this works: The Pd(0) species undergoes oxidative addition into the C-I bond. CO insertion forms the acyl-palladium species, which is then intercepted by the urea nucleophile. Subsequent intramolecular displacement of the Pd species by the aniline nitrogen closes the ring.

Comparative Data & Optimization

The following table summarizes the expected performance of the described routes based on analogous quinazolinone syntheses.

| Parameter | Route A (Aldehyde/Urea) | Route B (Pd-Carbonylation) |

| Step Count | 2 (from iodo-ester) | 1 (from iodo-ester) |

| Atom Economy | High (Loss of H2O) | Moderate (Loss of HI, Ligands) |

| Scalability | Excellent (kg scale) | Moderate (Catalyst cost) |

| Key Risk | Aldehyde oxidation/instability | Pd removal/Heavy metal content |

| Typical Yield | 75 - 85% | 60 - 75% |

| Purity | High (>98% after wash) | Requires Chromatography |

References

-

Synthesis of Quinazolinones via Carbonylation: Åkerbladh, L., & Odell, L. R. (2016).[1] Synthesis of 2-Aminoquinazolin-4(3H)-ones via Carbonylative Coupling of ortho-Iodoanilines. The Journal of Organic Chemistry, 81(7), 2966–2973.

-

Microwave-Assisted Synthesis of Quinazolinones: Laclef, S., et al. (2021).[1] A Microwave-Assisted Method for the Palladium-Catalyzed Direct Arylation of Quinazolin-4-one. Journal of Organic Chemistry.

-

General Quinazolinone Synthesis Methodologies: Organic Chemistry Portal. Synthesis of Quinazolinones.

-

Precursor Availability (Methyl 4-amino-3-formylbenzoate): Smolecule. Methyl 4-amino-3-formylbenzoate Product Page.

-

Iodine-Catalyzed Oxidative Cyclization (Alternative Novel Route): Deshmukh, D. S., & Bhanage, B. M. (2018). Molecular iodine catalyses a benzylic sp3 C-H bond amination.[2] Synlett, 29, 979-985. [2]

Sources

Biological Activity of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate Derivatives

Executive Summary

The Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate scaffold represents a privileged pharmacophore in modern medicinal chemistry. Belonging to the broader class of quinazolinones, this specific derivative is distinguished by the presence of a methyl ester at the C6 position and a cyclic urea motif (2-oxo) within the heterocyclic core.

While the parent quinazoline ring is ubiquitous in FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib), the 2-oxo-1,2-dihydro variant (often referred to as 2(1H)-quinazolinone) offers a distinct hydrogen-bonding profile and conformational rigidity. The C6-carboxylate moiety serves as a critical "lynchpin" for derivatization, enabling the synthesis of targeted anticancer agents, particularly VEGFR-2 and EGFR tyrosine kinase inhibitors. This guide details the chemical synthesis, structure-activity relationships (SAR), and validated protocols for evaluating the biological activity of this scaffold.

Chemical Foundation & Synthesis

Structural Significance

The core structure consists of a benzene ring fused to a pyrimidine-2-one ring.[1] The C6-methyl ester is electronically significant; it withdraws electron density from the aromatic system, increasing the acidity of the N1 proton and influencing the binding affinity to ATP-binding pockets in kinases.

Synthesis Strategy

The most robust route to access Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate involves the cyclocondensation of Dimethyl 2-aminoterephthalate with a C1 synthon such as urea. This method is preferred for its atom economy and scalability.

Protocol: Cyclization of Dimethyl 2-aminoterephthalate

-

Reagents: Dimethyl 2-aminoterephthalate (1.0 eq), Urea (5.0 eq).

-

Solvent: None (Melt fusion) or DMF/Acetic Acid.

-

Conditions: Heat the mixture to 180–200 °C for 4–6 hours.

-

Workup: Cool the reaction mass. Triturate the solid residue with water to remove excess urea. Filter and wash with hot ethanol.

-

Yield: Typically 70–85%.

Visualization of Synthesis Pathway

Figure 1: Thermal cyclocondensation route for the synthesis of the target scaffold.

Biological Activity & Mechanism of Action[1][2][3][4]

Anticancer Activity (Primary Indication)

The most potent application of C6-substituted 2-oxo-quinazolines is in oncology. Derivatives modified at the C6 position (via the ester handle) and the N1/N3 positions act as Type II Kinase Inhibitors .

-

Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

-

Mechanism: The lactam (NH-CO) moiety mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase domain. The C6-substituents extend into the solvent-accessible pocket or the hydrophobic back-pocket, determining selectivity.

-

Potency: Optimized derivatives demonstrate IC50 values in the low micromolar to nanomolar range against cancer cell lines such as HepG2 (Liver), A2780 (Ovarian), and MCF-7 (Breast).

Antimicrobial & Antioxidant Potential

While less potent than their anticancer effects, these derivatives exhibit broad-spectrum antimicrobial activity.

-

Mechanism: Disruption of bacterial cell wall synthesis and intercalation with DNA (gyrase inhibition).

-

Active Motifs: Hydrazide derivatives (formed by reacting the C6-ester with hydrazine) show enhanced activity against Gram-positive bacteria (S. aureus).

Structure-Activity Relationship (SAR)

The biological efficacy of the scaffold is strictly governed by substitutions at three key positions.

SAR Map

Figure 2: Strategic modification sites for optimizing biological activity.

Key SAR Findings

| Position | Modification | Effect on Activity |

| C6 (Ester) | Hydrolysis to Acid | Generally decreases cell permeability (too polar). |

| C6 (Ester) | Hydrazide formation | Increases antimicrobial and pro-apoptotic activity. |

| N1 (NH) | Methylation | Improves solubility and metabolic stability. |

| N3 (NH) | Phenyl/Benzyl group | Drastically increases kinase affinity (Hydrophobic interaction). |

Experimental Protocols

Protocol: MTT Cytotoxicity Assay

This protocol validates the antiproliferative potential of synthesized derivatives against cancer cell lines (e.g., HepG2).[1]

Materials:

-

Cell lines: HepG2, MCF-7.[2]

-

Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Control: Gefitinib or 5-Fluorouracil.

Procedure:

-

Seeding: Seed cells in 96-well plates (5 × 10³ cells/well) and incubate for 24h at 37°C/5% CO₂.

-

Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (0.1 – 100 µM). Incubate for 48h.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h.

-

Solubilization: Remove supernatant and add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm .

-

Analysis: Calculate IC50 using non-linear regression analysis.

Protocol: Derivatization to Hydrazide (Activation)

To access the more active antimicrobial/apoptotic derivatives, the ester must be converted to a hydrazide.

-

Dissolution: Dissolve Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate (1 mmol) in absolute ethanol (20 mL).

-

Reagent: Add Hydrazine hydrate (99%, 10 mmol, excess).

-

Reflux: Heat under reflux for 12–24 hours. Monitor by TLC (Ester spot disappearance).

-

Isolation: Cool to room temperature. The hydrazide precipitates as a solid.[3]

-

Purification: Filter, wash with cold ethanol, and recrystallize from DMF/Ethanol.

References

-

MySkinRecipes. Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate Product Specifications. [Link][4][5]

-

National Institutes of Health (NIH). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. [Link]

-

MDPI. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [Link][4]

-

ResearchGate. Biological activity of Quinazoline: A Review. [Link]

-

Technical Disclosure Commons. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate (Analogous Chemistry). [Link]

Sources

- 1. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Profiling of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate

Abstract

This document provides an in-depth technical guide for the comprehensive pharmacological profiling of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate. This quinazolinone derivative represents a scaffold of significant interest in modern medicinal chemistry. We will move beyond a simple recitation of methods to deliver a strategic framework for elucidating the compound's biological activity, mechanism of action, and preliminary drug-like properties. This guide is structured to empower researchers, scientists, and drug development professionals to design and execute a robust, self-validating investigational cascade, from initial synthesis and characterization to multi-tiered biological screening and early ADMET assessment.

Introduction: The Quinazolinone Core as a Privileged Scaffold

Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate belongs to the quinazolinone family, a class of nitrogen-containing heterocyclic compounds recognized as a "privileged structure" in drug development.[1] The rigid, bicyclic framework of the quinazolinone core serves as a versatile scaffold for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4]

The subject of this guide, Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate, is a key intermediate used in the synthesis of more complex pharmaceutical compounds, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[5] Its structure is primed for functionalization at multiple sites, making it an ideal starting point for medicinal chemistry campaigns aimed at generating analogs with improved potency and selectivity.[5] A systematic pharmacological profiling is therefore not merely an academic exercise but a critical first step in unlocking its therapeutic potential.

Strategic Imperative: Why Profile This Compound?

The primary objective of this profiling guide is to establish a foundational understanding of the compound's biological signature. This involves a multi-faceted approach:

-

Identifying Bioactivity: To determine if the compound exerts any significant biological effects in relevant disease models.

-

Target Deconvolution: To identify the specific molecular targets (e.g., enzymes, receptors) through which it mediates its effects.

-

Mechanism of Action (MoA) Elucidation: To understand the downstream cellular consequences of target engagement.

-

Assessing "Druggability": To generate a preliminary Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile to gauge its potential as a viable drug candidate.

Bioinformatic predictions for structurally similar dihydroquinazoline-2(1H)-one derivatives suggest that key oncology targets such as ERBB2, SRC, and AKT1 could be modulated by this class of compounds, providing a logical starting point for our investigation.[2]

Foundational Steps: Synthesis and Characterization

Prior to any biological assessment, the integrity of the test compound must be unequivocally established.

Synthesis Overview

While various synthetic routes exist for the quinazolinone core, a common approach involves the cyclization of substituted anthranilates (or related precursors) with a source of carbonyl, such as isothiocyanates followed by further modifications.[6] Solid-phase synthesis has also been effectively employed to generate libraries of dihydroquinazoline-2(1H)-one derivatives.[2] A generalized synthetic scheme is depicted below.

Exemplary Protocol: Synthesis via Isatoic Anhydride (Conceptual)

-

Reaction Setup: In a round-bottom flask, dissolve methyl 3-amino-4-(methoxycarbonyl)benzoate in a suitable aprotic solvent (e.g., Dioxane).

-

Cyclization: Add a carbonylating agent (e.g., triphosgene or a chloroformate) and a non-nucleophilic base (e.g., DIEA).

-

Heating: Reflux the mixture under an inert atmosphere (e.g., N₂) for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Purification: Purify the crude product using column chromatography on silica gel to yield the title compound.

Physicochemical and Structural Characterization

The identity and purity of the synthesized Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate must be confirmed.

| Parameter | Methodology | Purpose |

| Identity Confirmation | LC/MS, ¹H NMR, ¹³C NMR | Verifies the molecular weight and correct chemical structure.[2] |

| Purity Assessment | HPLC-UV, LC/MS | Quantifies the purity of the compound, which should be >95% for biological assays. |

| Solubility | Kinetic Nephelometry | Determines the compound's solubility in aqueous buffer (e.g., PBS), a critical factor for assay design. |

The Pharmacological Profiling Cascade

A logical, tiered approach is essential for an efficient and cost-effective profiling campaign. The workflow is designed to move from broad, high-throughput screening to more focused, mechanism-defining assays.

Caption: The Pharmacological Profiling Workflow.

Phase 1: Primary Screening for Bioactivity

The goal of this phase is to cast a wide net to detect any significant biological activity.

4.1.1. Anti-Proliferative Phenotypic Screening

-

Causality: Since many quinazolinone derivatives exhibit anticancer properties, a primary screen against a panel of cancer cell lines is a logical first step.[2] This unbiased approach can reveal unexpected activities.

-

Protocol: MTT Cell Viability Assay

-

Cell Plating: Seed cancer cell lines (e.g., A2780 ovarian, HepG-2 liver, MDA-MB-231 breast) into 96-well plates at a predetermined density and allow them to adhere overnight.[2]

-

Compound Treatment: Prepare a serial dilution of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

-

Data Presentation:

| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) |

| A2780 | Ovary | 22.8 |

| HepG-2 | Liver | > 100 |

| MDA-MB-231 | Breast | 75.4 |

4.1.2. Target-Based Kinase Panel Screening

-

Causality: The quinazoline scaffold is a well-known "hinge-binding" motif for ATP-competitive kinase inhibitors.[7] Screening against a broad kinase panel is a highly efficient method to identify direct enzymatic targets.

-

Protocol: Kinase Inhibition Screen (e.g., via Differential Scanning Fluorimetry)

-

Assay Preparation: The assay is typically run by a specialized vendor. The compound is screened at a fixed concentration (e.g., 10 µM) against a panel of hundreds of purified kinases.

-

Principle: The assay measures the change in the thermal denaturation profile of a kinase upon ligand binding. A positive "hit" is identified by a significant thermal shift (ΔTm).

-

Data Output: The primary output is typically reported as Percent Inhibition or ΔTm for each kinase in the panel.

-

-

Data Presentation:

| Kinase Target | Family | Hypothetical % Inhibition @ 10 µM |

| AKT1 | Serine/Threonine Kinase | 89% |

| SRC | Tyrosine Kinase | 45% |

| EGFR | Tyrosine Kinase | 15% |

| PIM1 | Serine/Threonine Kinase | 92% |

| VEGFR-2 | Tyrosine Kinase | 25% |

4.1.3. Anti-Inflammatory Functional Screening

-

Causality: Some quinazoline derivatives have demonstrated immunomodulatory effects, including the inhibition of pro-inflammatory cytokines like TNF-α.[3]

-

Protocol: LPS-Induced TNF-α Secretion Assay

-

Cell Culture: Use a monocytic cell line like THP-1 or primary macrophages.

-

Treatment: Pre-incubate cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce TNF-α production.

-

Incubation: Incubate for 6-18 hours.

-

Quantification: Collect the cell supernatant and measure the concentration of TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Analysis: Determine the IC₅₀ for the inhibition of TNF-α secretion.

-

Phase 2: Mechanism of Action (MoA) & Target Validation

Based on the primary screening results (e.g., a "hit" on AKT1 kinase and A2780 cell proliferation), this phase aims to validate the target and elucidate the cellular mechanism.

Caption: Hypothetical AKT1 Signaling Pathway.

4.2.1. In Vitro Biochemical Potency

-

Causality: A biochemical assay using purified enzyme is the gold standard to confirm direct target inhibition and accurately quantify potency (IC₅₀).

-

Protocol: LanthaScreen™ Eu Kinase Binding Assay (Example for AKT1)

-

Reagents: Prepare a mix of purified, tagged AKT1 kinase, a fluorescently labeled tracer that binds to the ATP pocket, and an antibody that recognizes the kinase tag.

-

Compound Addition: Add serially diluted Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate to the assay plate.

-

Reaction: Add the kinase/tracer mix and incubate. If the compound binds to the ATP pocket, it will displace the tracer.

-

Readout: Measure the Time-Resolved Fluorescence Energy Transfer (TR-FRET) signal. A decrease in signal indicates tracer displacement.

-

Analysis: Plot the signal against the compound concentration to determine the IC₅₀.

-

4.2.2. Cellular Target Engagement

-

Causality: It is crucial to prove that the compound inhibits the target within a cellular context. Western blotting for a downstream substrate of the target kinase is a direct method to demonstrate this.

-

Protocol: Western Blot for Phospho-Substrate

-

Cell Treatment: Treat A2780 cells with the compound at concentrations around its anti-proliferative IC₅₀ (e.g., 0.5x, 1x, 5x IC₅₀) for 2-4 hours.

-

Lysis: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for a phosphorylated downstream substrate of AKT1 (e.g., Phospho-GSK3β) and a primary antibody for total AKT1 (as a loading control).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands.

-

Analysis: A dose-dependent decrease in the phospho-GSK3β signal indicates successful target engagement by the compound in cells.

-

Phase 3: Preliminary In Vitro ADMET Profiling

-

Causality: A potent compound is of little therapeutic value if it has poor pharmacokinetic properties. Early ADMET screening helps identify potential liabilities that may need to be addressed through medicinal chemistry.[8]

-

Data Presentation:

| ADMET Parameter | Assay Method | Purpose | Hypothetical Result |

| Aqueous Solubility | High-Throughput Nephelometry | Predicts oral absorption | 45 µg/mL @ pH 7.4 |

| Membrane Permeability | PAMPA | Predicts passive diffusion across gut wall | Moderate (5 x 10⁻⁶ cm/s) |

| Metabolic Stability | Human Liver Microsome Assay | Predicts in vivo clearance rate | t½ = 25 min |

| CYP450 Inhibition | Fluorometric assay (e.g., 3A4, 2D6) | Predicts drug-drug interaction risk | IC₅₀ > 20 µM (Low Risk) |

| Plasma Protein Binding | Rapid Equilibrium Dialysis | Determines free fraction of drug | 92% Bound |

Synthesis of Findings and Future Directions

The comprehensive profiling cascade provides a multi-dimensional view of the compound's potential. Based on our hypothetical results, a compelling narrative emerges:

"Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate demonstrates selective anti-proliferative activity against the A2780 ovarian cancer cell line with an IC₅₀ of 22.8 µM. This cellular effect is consistent with its direct, potent inhibition of the AKT1 and PIM1 kinases. Cellular target engagement was confirmed by a dose-dependent reduction in the phosphorylation of GSK3β, a downstream substrate of AKT1. The compound exhibits moderate aqueous solubility and membrane permeability, with a moderate rate of metabolism in human liver microsomes and a low risk of CYP450-mediated drug interactions. The high plasma protein binding will need to be considered in subsequent studies."

This profile establishes Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate as a valid hit compound. The logical next steps in a drug discovery program would include:

-

Lead Optimization: Initiating a medicinal chemistry effort to improve potency against AKT1 (aiming for nanomolar IC₅₀) and enhance metabolic stability, while maintaining low CYP inhibition.

-

Selectivity Profiling: Confirming selectivity for AKT1 over other kinases, especially closely related ones, to minimize off-target effects.

-

In Vivo Efficacy Studies: Once an optimized lead is identified, testing its efficacy in an A2780 mouse xenograft model.

This guide provides the strategic and technical framework to rigorously profile Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate, transforming it from a chemical entity into a well-characterized asset with a clear path forward in the drug discovery pipeline.

References

- Gali, H., Sibi, P., & Kumar, S. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents.

- MySkinRecipes. (n.d.).

- Benchchem. (n.d.).

- Al-Suwaidan, I. A., et al. (2016).

- Technical Disclosure Commons. (2022).

- MDPI. (n.d.).

- Rui ming Pharmaceutical. (n.d.).

- ChemicalBook. (n.d.).

- Rastogi, S., et al. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Functional Foods in Health and Disease.

- MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)

- MDPI. (n.d.).

- QIMA Life Sciences. (n.d.). In Vitro Pharmacology. QIMA Life Sciences.

- Anticancer Research. (n.d.). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research.

- National Institutes of Health. (2024). Advanced In Vitro Models for Preclinical Drug Safety.

- National Institutes of Health. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.

- PubMed. (2003). Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles.

- Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery.

- MDPI. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI.

- Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal.

- MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI.

- ResearchGate. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.

Sources

- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate [myskinrecipes.com]

- 6. Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

The Lynchpin Molecule: A Technical Guide to the Mechanism of Action of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate stands as a pivotal intermediate in contemporary medicinal chemistry, serving as a versatile scaffold for the synthesis of a multitude of biologically active compounds.[1] While the molecule itself does not exhibit a defined mechanism of action, its true significance lies in the diverse and potent pharmacological activities of its derivatives. This technical guide delves into the core mechanisms of action of compounds synthesized from this quinazolinone framework, with a primary focus on their role as kinase inhibitors in oncology and inflammatory diseases. We will explore the synthetic pathways, key biological targets, and the experimental methodologies used to elucidate their therapeutic potential.

The Quinazolinone Core: A Privileged Scaffold in Drug Discovery

The quinazoline ring system is a recurring motif in a vast array of therapeutic agents, celebrated for its rigid, planar structure and its capacity for diverse molecular interactions.[1] This heterocycle is the foundation for numerous compounds with potent anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. The 2-oxo-1,2-dihydroquinazoline-6-carboxylate variant offers multiple sites for chemical modification, making it an invaluable starting point for the construction of complex and highly specific bioactive molecules.

Derivatives of the quinazolinone scaffold have been successfully developed into commercial fungicides and exhibit a broad spectrum of activities including antifungal, antibacterial, and antiviral properties.[2] In the realm of oncology, quinazolinone-based molecules are frequently employed as small molecule inhibitors of kinases and receptor kinases.[3]

Mechanism of Action: Targeting the Engine of Cellular Proliferation

The primary mechanism of action for many potent derivatives of methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. In many forms of cancer, kinases are overactive, leading to uncontrolled cell division.

Kinase Inhibition: A Competitive Strategy

Quinazoline-based inhibitors typically function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This blockade of the signaling cascade can halt cell proliferation and induce apoptosis (programmed cell death).

The 4-anilinoquinazoline structure is a key pharmacophore for tyrosine kinase inhibitor activity.[4] This structural feature allows for the design of dual inhibitors that can target multiple kinases simultaneously, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]

The following diagram illustrates the general mechanism of competitive kinase inhibition by a quinazoline derivative.

Caption: Competitive Inhibition of a Kinase by a Quinazoline Derivative.

Key Kinase Targets

Derivatives of the quinazolinone scaffold have been shown to inhibit a range of kinases implicated in cancer progression:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many solid tumors. Quinazoline-based drugs like gefitinib and erlotinib are potent EGFR inhibitors.[5][6]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This kinase is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can starve tumors and prevent their growth.[7]

-

Other Tyrosine Kinases: The versatility of the quinazoline scaffold allows for the design of inhibitors targeting other receptor and non-receptor tyrosine kinases, including those in the HER2 and CDK families.[7][8]

Experimental Workflows for Characterizing Quinazolinone Derivatives

A series of well-established experimental protocols are employed to characterize the mechanism of action of novel quinazolinone-based compounds.

Synthesis of Bioactive Derivatives

The synthesis of bioactive molecules from methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate typically involves multi-step reactions to introduce various functional groups.[3] These modifications are guided by structure-activity relationship (SAR) studies and computational modeling to optimize potency and selectivity for the target kinase.

A general synthetic workflow is depicted below:

Caption: General Synthetic Workflow for Quinazolinone Derivatives.

In Vitro Kinase Inhibition Assay

To determine the potency of a synthesized compound against its target kinase, an in vitro kinase inhibition assay is performed. This assay measures the ability of the compound to block the phosphorylation of a substrate by the kinase.

Protocol: General Kinase Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a solution of the purified kinase enzyme in an appropriate assay buffer.

-

Prepare a solution of the kinase-specific substrate and ATP in the assay buffer. The ATP concentration should be near the Km value for the specific kinase.[4]

-

-

Assay Procedure:

-

Add the test compound solution to the wells of a microtiter plate.

-

Add the kinase enzyme solution to the wells and incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding the substrate and ATP solution.

-

Incubate the plate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

-

Stop the reaction by adding a solution containing a chelating agent like EDTA.[9]

-

-

Detection:

-

Quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various detection methods, such as:

-

Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[10]

-

Fluorescence-based assays: Utilizes fluorescently labeled substrates or antibodies.

-

TR-FRET assays: A ratiometric method that measures the transfer of energy between two fluorophores.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

-

| Parameter | Typical Range | Rationale |

| Enzyme Concentration | 1-10 nM | Sufficient to produce a robust signal without excessive substrate consumption. |

| ATP Concentration | Km value of the kinase | Ensures competitive binding of the inhibitor. |

| Substrate Concentration | >Km value of the kinase | Ensures the enzyme is saturated with the substrate. |

| Incubation Time | 30-60 minutes | Allows for sufficient product formation for detection while remaining in the linear range of the reaction. |

| DMSO Concentration | <1% | High concentrations of DMSO can inhibit enzyme activity. |

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess the effect of a compound on the viability and proliferation of cancer cells.[5] It measures the metabolic activity of cells, which is an indicator of cell health.

Protocol: MTT Assay for Cell Viability

-

Cell Culture:

-

Cell Plating and Treatment:

-

Plate the cells in a 96-well plate and incubate overnight to allow for cell attachment.

-

Treat the cells with various concentrations of the quinazolinone derivative and a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[2]

-

-

MTT Incubation:

-

Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

-

Analysis of Apoptosis Induction (Western Blotting)

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate. In the context of quinazolinone derivatives, it is used to assess the induction of apoptosis by measuring the levels of key apoptotic marker proteins.

Protocol: Western Blot for Apoptosis Markers

-

Cell Lysis:

-

Treat cancer cells with the quinazolinone derivative for a specified time.

-

Lyse the cells using a lysis buffer to release the cellular proteins.[14]

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate to ensure equal loading.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

-

Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for apoptotic marker proteins such as:

-

Cleaved Caspase-3, -8, and -9: Activation of these caspases is a hallmark of apoptosis.[15][16]

-

Bax and Bcl-2: The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a key regulator of apoptosis.[14][16]

-

Cleaved PARP: Poly(ADP-ribose) polymerase is cleaved by caspases during apoptosis.[15]

-

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities to determine the relative changes in protein expression.

-

The following diagram illustrates the workflow for assessing apoptosis induction by Western Blot.

Caption: Western Blot Workflow for Apoptosis Marker Analysis.

Conclusion and Future Directions

Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate is a cornerstone intermediate for the development of targeted therapies, particularly kinase inhibitors. The derivatives synthesized from this scaffold have demonstrated significant potential in preclinical and clinical settings for the treatment of cancer and other diseases. The core mechanism of action for many of these compounds is the competitive inhibition of key kinases involved in oncogenic signaling pathways, leading to cell cycle arrest and apoptosis.

Future research will likely focus on the design of next-generation quinazolinone derivatives with improved selectivity, potency, and pharmacokinetic properties. The exploration of novel kinase targets and the development of multi-targeted inhibitors will continue to be a promising avenue for overcoming drug resistance and improving therapeutic outcomes. The robust experimental workflows detailed in this guide provide a solid foundation for the continued investigation and development of this important class of therapeutic agents.

References

-

MySkinRecipes. (n.d.). Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate. Retrieved from [Link]

-

Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. (2023). Molecules, 28(1), 33. [Link]

-

Conconi, M. T., Marzaro, G., Urbani, L., Zanusso, I., Di Liddo, R., Castagliuolo, I., Brun, P., Tonus, F., Ferrarese, A., Guiotto, A., & Chilin, A. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European journal of medicinal chemistry, 67, 234–246. [Link]

-

Assay Development for Protein Kinase Enzymes. (2012). Methods in molecular biology (Clifton, N.J.), 795, 1–16. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals, 16(4), 521. [Link]

-

Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022). Molecules, 27(23), 8569. [Link]

-

Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. (2024). Frontiers in chemistry, 12, 1358893. [Link]

-

Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. Retrieved from [Link]

-

Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022). Molecules, 27(23), 8569. [Link]

-

Biologically Active Quinoline and Quinazoline Alkaloids Part II. (2017). Medicinal research reviews, 37(4), 775–828. [Link]

-

Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad. Retrieved from [Link]

-

A review on quinazoline containing compounds: Molecular docking and pharmacological activites. (2024). Journal of Chemical and Pharmaceutical Research, 16(6), 223-231. [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules, 29(4), 857. [Link]

-

Western Blot Analysis. (n.d.). Bio-protocol. Retrieved from [Link]

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). Pharmaceuticals, 16(5), 701. [Link]

-

Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. (2016). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 3(2), 45-50. [Link]

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). Cells, 10(12), 3380. [Link]

-

Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. (2022). RGUHS Journal of Pharmaceutical Sciences, 12(3), 209-218. [Link]

-

Western Blot analyses of some important pro- and anti-apoptotic proteins in treated and untreated HCT116 cells. (n.d.). ResearchGate. Retrieved from [Link]

-

Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors. (2007). Bioinformation, 2(3), 102–106. [Link]

-

Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

-

Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. (2021). Molecules, 26(23), 7175. [Link]

-

InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]

- 7. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP2468745B1 - Process for the preparation of lapatinib and the salts thereof - Google Patents [patents.google.com]

- 9. BR102015027236A2 - PROCESS FOR THE PREPARATION OF ERLOTINIB - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. atcc.org [atcc.org]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to In Silico Docking Studies of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of bioactive compounds.[1] Derivatives of this versatile heterocycle have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive effects.[2] Notably, the 4-anilinoquinazoline framework is central to several FDA-approved protein kinase inhibitors like Gefitinib and Lapatinib, which target key signaling proteins in oncology.[3][4] This guide focuses on Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate, a key synthetic intermediate used in the development of such kinase inhibitors.[5] We present a comprehensive, field-proven workflow for conducting in silico molecular docking studies on this compound. This document is designed for researchers and drug development professionals, providing not just a protocol, but the underlying scientific rationale to empower robust and reliable computational analysis.

Introduction: The Strategic Role of In Silico Docking

In modern drug discovery, in silico molecular docking is an indispensable tool for rapidly assessing the potential of a small molecule to interact with a biological target.[6] The primary objectives of a docking study are to predict the preferred orientation (pose) of a ligand within a protein's binding site and to estimate the strength of the interaction, often expressed as a binding affinity or score.[7][8] This computational pre-screening saves significant time and resources by prioritizing compounds for synthesis and in vitro testing.[9]

The process involves a search algorithm, which generates numerous possible ligand conformations within the binding pocket, and a scoring function, which ranks these poses based on calculated energetic favorability.[8][10] This guide will use the quinazolinone derivative, Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate, to illustrate a rigorous docking workflow against a therapeutically relevant protein kinase target.

Target Identification and Rationale

The choice of a biological target is the most critical first step. Given that Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate is a known intermediate for kinase inhibitors, selecting a protein kinase as the target is a chemically logical starting point.[5]

Selected Target: Epidermal Growth Factor Receptor (EGFR) Kinase

EGFR is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[4] Its overexpression is linked to numerous cancers, making it a well-validated oncology target.[4] Furthermore, several quinazoline-based drugs, such as Gefitinib, are known to bind competitively to the ATP-binding pocket of the EGFR kinase domain.[3] This established precedent makes EGFR an ideal and highly relevant target for our study.

For this guide, we will utilize the crystal structure of the EGFR kinase domain in complex with an inhibitor. A suitable entry can be obtained from the Protein Data Bank (PDB). For instance, PDB ID: 2GS2 contains the EGFR kinase domain complexed with a quinazoline-based inhibitor, providing an excellent reference point for validating our docking protocol.

The In Silico Docking Workflow: A Self-Validating System

A trustworthy docking protocol must be validated. The core principle of validation is to demonstrate that the chosen computational method can accurately reproduce experimentally determined results.[11] Our workflow integrates this validation step before proceeding to dock our novel compound of interest.

Caption: A self-validating workflow for molecular docking.

Required Software and Tools

This guide outlines a general workflow applicable to several software suites. The specific tools listed below are widely used in academia and industry and are well-documented.

| Tool | Purpose | Source |

| UCSF Chimera/ChimeraX | Visualization, receptor & ligand preparation, structural analysis. | |

| AutoDock Tools (ADT) | Preparation of receptor and ligand files (PDBQT format) for AutoDock. | |

| AutoDock Vina | High-performance molecular docking program. | |

| Open Babel | Interconversion of chemical file formats, 2D to 3D structure conversion. | |

| Protein Data Bank (PDB) | Public repository for 3D structural data of biological macromolecules. |

Detailed Experimental Protocols

Protocol 4.1: Receptor Preparation

Causality: The raw PDB file is not suitable for docking. It contains non-essential water molecules, may lack hydrogen atoms, and might have alternate conformations or missing side chains.[12][13] This protocol refines the protein structure into a clean, chemically correct format ready for simulation.

Step-by-Step Methodology:

-

Download the Structure: Obtain the PDB file for the target receptor (e.g., 2GS2) from the RCSB PDB database.

-

Load into Chimera/ChimeraX: Open the downloaded PDB file.

-

Remove Unnecessary Chains and Solvent: Delete all molecules except for the protein chain of interest (e.g., Chain A) and the co-crystallized native ligand. This is crucial as solvent molecules can interfere with the docking process.[13]

-

Add Hydrogens: Use the software's tools (e.g., Chimera's AddH command) to add hydrogen atoms, which are typically absent in crystal structures but vital for defining correct hydrogen bonding patterns. Protonation states at a physiological pH (e.g., 7.4) should be considered.

-

Assign Partial Charges: Docking algorithms require atoms to have partial charges to calculate electrostatic interactions.[12] Use a tool like Chimera's Add Charge or AutoDock Tools to assign charges (e.g., Gasteiger charges).

-

Handle Missing Residues/Side Chains: Inspect the structure for any missing atoms or residues. If they are far from the binding site, they can often be ignored. If they are within the binding site, they must be modeled using structure prediction tools (e.g., Chimera's Rotamers tool).[14]

-

Save the Prepared Receptor:

-

Save the cleaned protein structure as a .pdb file.

-

Using AutoDock Tools, convert the prepared receptor PDB file into the .pdbqt format. This format includes atomic charges and atom types required by AutoDock Vina.[12]

-

Protocol 4.2: Ligand Preparation

Causality: The ligand's 3D structure, charge distribution, and rotatable bonds must be correctly defined. A 2D structure is insufficient; an energy-minimized 3D conformation is required for the docking algorithm to work with a realistic starting point.

Step-by-Step Methodology:

-

Obtain Ligand Structure:

-

Native Ligand (for validation): Extract the co-crystallized ligand directly from the cleaned PDB file and save it as a separate .mol2 or .pdb file.

-

Test Compound (Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate): Draw the 2D structure in a chemical sketcher and convert it to a 3D structure using a program like Open Babel.

-

-

Energy Minimization: Perform a geometry optimization using a force field (e.g., MMFF94) to obtain a low-energy 3D conformation. This step is critical for ensuring the ligand has realistic bond lengths and angles.

-

Add Hydrogens and Assign Charges: Similar to the receptor, add polar hydrogens and assign partial atomic charges (e.g., Gasteiger charges).[14]

-

Define Rotatable Bonds: Identify the rotatable bonds within the ligand. Most docking software does this automatically. This flexibility is essential for the ligand to adapt its conformation to fit the binding pocket.[12]

-

Save in PDBQT Format: Use AutoDock Tools to convert the prepared ligand file into the .pdbqt format, which defines the rotatable torsion tree.

Protocol 4.3: Molecular Docking Simulation

Causality: The docking simulation requires a defined search space (the "grid box") to constrain the computational effort to the region of interest, namely the protein's binding site. The docking algorithm then explores the conformational and orientational freedom of the ligand within this box.[12]

Caption: Logic flow for grid generation and docking execution.

Step-by-Step Methodology:

-

Define the Grid Box:

-

Load the prepared receptor and the native ligand into a visualization tool (e.g., AutoDock Tools, Chimera).

-

Center the grid box on the native ligand. The size of the box should be large enough to encompass the entire binding site and allow the test ligand to rotate freely, but not so large as to waste computational time. A common practice is to use a box of 20-25 Å in each dimension.

-

Record the center coordinates (x, y, z) and dimensions (size_x, size_y, size_z).

-

-

Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and other parameters like exhaustiveness.

-

Exhaustiveness: This parameter controls the thoroughness of the search. Higher values increase computational time but also increase the probability of finding the true energy minimum. A value of 8-16 is often a good starting point.

-

-

Run AutoDock Vina: Execute Vina from the command line, providing the configuration file as input.

-

vina --config conf.txt --log log.txt

-

-

Execution: Vina will perform the docking simulation and output a file containing the predicted binding poses of the ligand, ranked by their calculated binding affinity scores.

Post-Docking Analysis and Interpretation

Causality: The raw output of a docking run is a set of scores and coordinates. This data must be carefully analyzed to derive meaningful scientific insights. The binding score provides a quantitative estimate of affinity, while visual inspection of the pose reveals the specific molecular interactions responsible for binding.[15]

Protocol 5.1: Validation via Re-docking

-

Perform Docking: Run the docking protocol using the prepared receptor and the extracted native ligand .

-

Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystal structure position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two structures.

-

Assess Validity: A successful validation is generally indicated by an RMSD value of less than 2.0 Å.[11][16] This demonstrates that the docking protocol can accurately reproduce the experimentally observed binding mode. If the RMSD is high, the protocol (e.g., grid box size, charge models) may need refinement.

Protocol 5.2: Analysis of the Test Compound

-

Analyze Binding Affinity: The primary output from Vina is the binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding interaction.[16][17] This score is used to rank different compounds or different poses of the same compound.

-

Visualize Binding Poses: Load the receptor and the output ligand poses into a molecular visualizer.

-

Identify Key Interactions: Carefully inspect the top-ranked pose. Identify and analyze the specific non-covalent interactions between the ligand and the protein, such as:

-

Hydrogen Bonds: Crucial for specificity and affinity.

-

Hydrophobic Interactions: Often the primary driver of binding.

-

Pi-Pi Stacking: Interactions between aromatic rings.

-

Salt Bridges: Electrostatic interactions between charged groups.

-

-

Compare with Known Inhibitors: Compare the binding mode and interacting residues of your test compound with those of known inhibitors (like the native ligand from the crystal structure). Does your compound form interactions with key catalytic or conserved residues? This contextual analysis is vital for judging the plausibility of the predicted binding mode.

Example Data Presentation

The results should be summarized in a clear, tabular format.

| Ligand | Binding Affinity (kcal/mol) | RMSD (Å) (from native) | Key Interacting Residues (EGFR) |

| Native Ligand (Validation) | -10.2 | 1.1 | Met793 (H-bond), Leu718, Val726 (hydrophobic) |

| Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate | -7.8 | N/A | Met793 (H-bond), Cys797, Leu844 (hydrophobic) |

Conclusion and Future Directions

This guide has detailed a rigorous, self-validating workflow for performing in silico molecular docking of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate against the EGFR kinase domain. The results of such a study provide a strong, hypothesis-driven foundation for further investigation. A predicted binding affinity of -7.8 kcal/mol and interactions with key residues like Met793 suggest that this compound is a promising scaffold for further development.

However, it is crucial to remember that in silico docking is a predictive tool, not a substitute for experimental validation.[9] Positive docking results should be followed by more advanced computational methods, such as molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex over time, and ultimately, by experimental validation through chemical synthesis and in vitro biological assays.

References

-

Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate. MySkinRecipes. [Link]

-

Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. [Link]

-

In Silico Drug Design- Definition, Methods, Types, Uses. Microbe Notes. [Link]

-

BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

-

Quinazoline. Wikipedia. [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. [Link]

-

Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]

-

(PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

-

Session 4: Introduction to in silico docking. [Link]

-

Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

Protein-ligand docking. Galaxy Training. [Link]

-

Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. National Institutes of Health. [Link]

-

SwissDock. Swiss Institute of Bioinformatics. [Link]

-

Preparing the protein and ligand for docking. ScotChem. [Link]

-

Software for molecular docking: a review. PubMed. [Link]

-

Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. [Link]

-

How to interprete and analyze molecular docking results? ResearchGate. [Link]

-

Tutorial 1 : A beginner's guide to in-silico drug discovery. YouTube. [Link]

-

How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

-

(PDF) Validation of Docking Methodology (Redocking). ResearchGate. [Link]

-

Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. MDPI. [Link]

-

Software for molecular docking: a review. SpringerLink. [Link]

-

How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]

-

A Guide to In Silico Drug Design. PubMed Central. [Link]

-

Lessons from Docking Validation. Michigan State University. [Link]

-

Molecular docking software's applications and basic challenges faced: a review. SciSpace by Typeset. [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

-

The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. RACO. [Link]

-

2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. MDPI. [Link]

-

Interpretation of Molecular docking results? ResearchGate. [Link]

-

Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]

-

Software for Molecular Docking: A review. ResearchGate. [Link]

-

exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. [Link]

-

The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. PubMed. [Link]

-

How to analyse docking results from HADDOCK or refine models? Bonvin Lab. [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central. [Link]

-

The Art and Science of Molecular Docking. Annual Reviews. [Link]

-

Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. [Link]

-

How to validate the molecular docking results ? ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate [myskinrecipes.com]

- 6. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 7. m.youtube.com [m.youtube.com]

- 8. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 13. scotchem.ac.uk [scotchem.ac.uk]

- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 15. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Tautomerism in 2-Oxo-1,2-dihydroquinazoline Systems

This guide provides a rigorous technical analysis of tautomerism in 2-oxo-1,2-dihydroquinazoline systems, designed for medicinal chemists and synthetic researchers.

Technical Guide for Medicinal Chemistry & Synthesis

Executive Summary

The 2-oxo-1,2-dihydroquinazoline scaffold (also designated as 2(1H)-quinazolinone) represents a "privileged structure" in drug discovery, serving as a core pharmacophore in antitumor, anti-inflammatory, and antimicrobial agents. However, its utility is complicated by prototropic tautomerism —the dynamic equilibrium between lactam (keto) and lactim (enol) forms.[1]

Understanding this equilibrium is not merely academic; it dictates ligand-protein binding modes (H-bond donor/acceptor profiles), solubility , and regioselectivity during synthetic functionalization. This guide dissects the thermodynamics, analytical differentiation, and synthetic exploitation of these tautomers.[1]

Fundamentals of the Tautomeric Equilibrium

The Three-State System

Unlike simple amides, 2-oxo-1,2-dihydroquinazoline exists in a complex equilibrium involving three primary forms. While the N1-H Lactam is thermodynamically dominant in most environments, the Lactim and N3-H Lactam forms become accessible under specific solvent conditions or substituent influences.

-

N1-H Lactam (A): The most stable tautomer in polar media and solid state.[1] It preserves the aromaticity of the fused benzene ring while maintaining a cyclic amide structure.[1]

-

Lactim (2-Hydroxy) (B): Aromatizes the pyrimidine ring (forming 2-hydroxyquinazoline). Favored in gas phase or non-polar solvents if H-bonding partners are absent.

-

N3-H Lactam (C): Less stable due to the disruption of the "styrene-like" conjugation with the benzene ring, but relevant in 4-substituted derivatives or specific enzymatic pockets.[1]

Visualization of Tautomeric Pathways[1]

Figure 1: Tautomeric equilibrium of 2-oxo-1,2-dihydroquinazoline. The N1-H form is generally the global minimum.

Analytical Differentiation

Distinguishing tautomers requires a multi-modal approach, as rapid exchange often averages signals in standard NMR.[1]

Nuclear Magnetic Resonance (NMR)

-

H NMR (DMSO-

-

N1-H Lactam: A broad singlet typically appears at

11.0 – 12.5 ppm . This signal is highly sensitive to concentration (dimerization) and temperature.[1] -

Lactim (-OH): Rarely observed as a distinct peak due to rapid exchange, but may appear if "locked" by intramolecular H-bonding or in ultra-dry non-polar solvents.

-

- C NMR:

-

N NMR (HMBC): The definitive method.[1]

-

N1-H: Shows a direct coupling (

Hz) in non-decoupled spectra. -

N3 (Pyridine-like): Appears at a distinct chemical shift characteristic of unprotonated nitrogen (

ppm relative to liq. NH

-

X-Ray Crystallography

In the solid state, 2-oxo-1,2-dihydroquinazolines almost exclusively crystallize as hydrogen-bonded dimers via the N1-H···O=C motif.[1] This confirms the N1-H lactam preference in the crystal lattice.[1]

UV-Vis Spectroscopy

-

Lactam: Absorption

is redshifted due to extended conjugation between the benzene ring and the amide.[1] -

Lactim: Blueshifted absorption resembling the quinazoline parent heterocycle.[1]

Synthetic Implications: Regioselective Alkylation[1][2]

The tautomeric nature of the anion (ambident nucleophile) leads to regioselectivity challenges during alkylation.[1] The site of reaction (N1 vs. O vs. N3) is controlled by the Hard-Soft Acid-Base (HSAB) principle and reaction conditions.

Reactivity Matrix

| Target Site | Conditions Favoring This Site | Mechanism | Product Type |

| N1 (Amide N) | Thermodynamic Control: Strong base (NaH, K | S | N-Alkyl-2-quinolone (Stable) |

| O (Oxygen) | Kinetic/Hard Control: Ag(I) salts (Ag | O-Attack (Lactim Ether) | 2-Alkoxyquinazoline (Labile) |

| N3 (Imine N) | Steric/Specific: Rare. Occurs if N1 is blocked or using specific directing groups.[1] | Lone pair attack | Quaternary salt or rearranged product |

Alkylation Workflow Diagram

Figure 2: Decision tree for regioselective alkylation of the quinazolinone scaffold.

Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Objective: Synthesize N1-substituted 2-oxo-1,2-dihydroquinazolines. Mechanism: Utilization of the "soft" N1-anion in a polar aprotic solvent.[1]

-

Preparation: In a flame-dried flask under Argon, dissolve 2-oxo-1,2-dihydroquinazoline (1.0 equiv) in anhydrous DMF (0.2 M).

-

Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of H

gas will be observed.[1] -

Equilibration: Stir at room temperature for 30 minutes to ensure complete formation of the resonance-stabilized anion.

-

Alkylation: Re-cool to 0°C. Add the alkyl halide (1.1 equiv) dropwise.

-

Reaction: Stir at room temperature (or heat to 60°C for hindered electrophiles) for 2–12 hours. Monitor by TLC (N-alkyl products are typically less polar than the starting material).

-

Workup: Quench with water. The product often precipitates; filter and wash with water/hexanes.[1] If no precipitate, extract with EtOAc.[1]

Protocol B: Tautomer Identification via Solvent Shift

Objective: Confirm the presence of the lactam form using NMR solvent effects.

-

Sample 1: Dissolve 5 mg of compound in DMSO-

(H-bond acceptor solvent).-

Observation: Sharp/Broad singlet >10 ppm (N1-H) indicates Lactam. DMSO stabilizes the polarized amide bond.[1]

-

-

Sample 2: Dissolve 5 mg in CDCl

(Non-polar). Note: Solubility may be poor.-

Observation: If soluble, the NH peak may shift upfield or broaden due to dimerization.[1]

-

-

Analysis: A significant shift (

ppm) or disappearance of the OH/NH signal between solvents suggests a dynamic tautomeric equilibrium rather than a fixed structure.[1]

Medicinal Chemistry Relevance[1][3][4][5][6][7][8][9][10]

In drug design, the tautomeric state determines the pharmacophore .[1]

-

Kinase Inhibitors: Many quinazolinones target kinases (e.g., EGFR).[1][2][3] The N1-H lactam mimics the adenine ring of ATP, acting as a key hydrogen bond donor to the hinge region of the kinase.[1]

-

Bioisosteres: The 2-oxo-1,2-dihydroquinazoline system is often used as a bioisostere for phthalazinones or isoquinolones , optimizing metabolic stability (blocking oxidation sites) while retaining H-bond geometry.

References

-

BenchChem. (2025).[1] 2-Hydroxyquinoline chemical structure and tautomerism. Retrieved from

-

Molecules. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.

-

National Institutes of Health (PMC). (2023).[1] Quinazolinones, the Winning Horse in Drug Discovery.

-

Organic & Biomolecular Chemistry. (2025). Tautomerism and metal complexation of 2-acylmethyl-2-oxazolines.

-

Juniper Publishers. (2020).[1] N- and / or O- Alkylation of Quinazolinone Derivatives.

Sources

Methodological & Application

Application Note: Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate in Cancer Cell Line Studies

Executive Summary

Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate (CAS: 1036755-95-9) is a critical pharmacophore scaffold used in the discovery of targeted anticancer therapeutics. While the compound itself exhibits moderate baseline cytotoxicity, its primary application lies in its role as a privileged intermediate for synthesizing Poly(ADP-ribose) polymerase (PARP) inhibitors and Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.

This guide details the protocols for utilizing this compound in cancer research, covering its solubilization, chemical derivatization for Structure-Activity Relationship (SAR) libraries, and downstream validation in cancer cell line models (e.g., MCF-7, HepG2).

Scientific Background & Mechanism

The 2-oxo-1,2-dihydroquinazoline core acts as a bioisostere for the DNA nucleobases, allowing it to interact with ATP-binding pockets of kinases and the NAD+ binding domain of PARP enzymes.

-

PARP Inhibition: The 2-oxo-quinazoline scaffold mimics the nicotinamide moiety of NAD+. By derivatizing the C-6 ester position (e.g., converting to an amide linked to a piperazine tail), researchers can generate high-affinity inhibitors that trap PARP on damaged DNA, inducing synthetic lethality in BRCA-deficient cancer cells.

-

Kinase Inhibition: The scaffold serves as a template for Type II kinase inhibitors. The C-6 position is often extended to reach the solvent-exposed region of the ATP pocket, improving solubility and selectivity.

Visualizing the Pharmacophore Utility

The following diagram illustrates how Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate serves as a divergent node for two major classes of anticancer drugs.

Figure 1: Divergent synthesis pathways utilizing the scaffold to target DNA repair (PARP) or cell signaling (Kinases).

Experimental Protocols

Protocol A: Stock Solution Preparation & Handling

The methyl ester is lipophilic and requires proper solubilization to prevent precipitation in aqueous cell culture media.

-

Solvent Choice: Dimethyl Sulfoxide (DMSO), sterile-filtered (0.22 µm).

-

Solubility Limit: Soluble up to ~50 mM in DMSO.

-